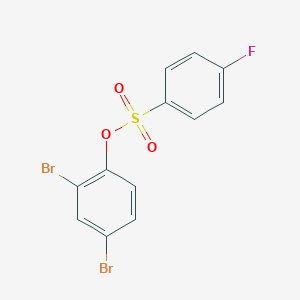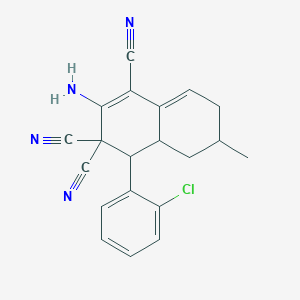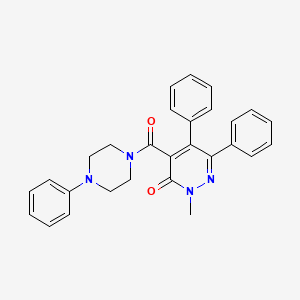![molecular formula C18H21ClN2O3S B4644370 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4644370.png)
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-4′-METHOXYCHALCONE: A chalcone derivative with similar structural features.
Methanesulfonyl chloride: An organosulfur compound used in similar synthetic applications.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring structure also differentiates it from other similar compounds, providing unique pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-18-8-6-17(7-9-18)20-10-12-21(13-11-20)25(22,23)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOEUMGVRMNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4644287.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4644288.png)


![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4644308.png)
![4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid](/img/structure/B4644313.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methoxybenzamide](/img/structure/B4644320.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)
![3-[(E)-2-hydrazinyl-3,3-dimethylbut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B4644337.png)
![3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4644338.png)


